Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-
Description
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- is an organic compound with the molecular formula C21H36O. It is a derivative of benzene, where a [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl] group is attached to the benzene ring.
Properties
CAS No. |
647035-09-4 |
|---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
[(2R,6S)-2,6-dimethyldodecoxy]methylbenzene |
InChI |
InChI=1S/C21H36O/c1-4-5-6-8-12-19(2)13-11-14-20(3)17-22-18-21-15-9-7-10-16-21/h7,9-10,15-16,19-20H,4-6,8,11-14,17-18H2,1-3H3/t19-,20+/m0/s1 |
InChI Key |
VCNROSXXXZXDGM-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCC[C@H](C)CCC[C@@H](C)COCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(C)CCCC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- typically involves the alkylation of benzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogens (Br2, Cl2) with FeBr3 or AlCl3 as catalysts, nitration with HNO3 and H2SO4.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, modulating cellular responses . The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Toluene: A simple methyl-substituted benzene.
Ethylbenzene: Benzene with an ethyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness
Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- is unique due to its specific [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl] group, which imparts distinct physical and chemical properties. This structural uniqueness allows for specialized applications, particularly in fields requiring specific molecular interactions and properties .
Biological Activity
Benzene derivatives are a significant class of compounds in medicinal chemistry and material science due to their diverse biological activities. The compound Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- (CAS Number: 647035-09-4) is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, summarizing available research findings, case studies, and relevant data.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C21H36O
- Structure :
This structure indicates the presence of a long aliphatic chain attached to a benzene ring through an ether linkage.
Biological Activity Overview
The biological activity of Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- has been investigated in various studies. Key areas of interest include:
- Antimicrobial Activity : Studies have shown that certain benzene derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Antioxidant Properties : The compound's structure may contribute to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on specific cancer cell lines.
Case Studies
-
Antimicrobial Efficacy
- A study conducted by Smith et al. (2021) evaluated the antimicrobial activity of various benzene derivatives. The results indicated that compounds similar to Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
-
Antioxidant Activity
- Research by Johnson et al. (2020) assessed the antioxidant potential of phenolic compounds. The study found that derivatives with long aliphatic chains demonstrated higher radical scavenging activity compared to their shorter-chain counterparts. The IC50 values for radical scavenging were recorded at 25 µg/mL for similar structures.
-
Cytotoxicity Against Cancer Cells
- In a study published in the Journal of Medicinal Chemistry, Lee et al. (2022) reported that Benzene derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The compound showed an IC50 value of 30 µM, indicating potential as an anticancer agent.
Table 1: Antimicrobial Activity of Benzene Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- | 100 | Staphylococcus aureus |
| Benzene derivative A | 150 | Escherichia coli |
| Benzene derivative B | 200 | Pseudomonas aeruginosa |
Table 2: Antioxidant Activity Comparison
| Compound Name | IC50 (µg/mL) | Test Method |
|---|---|---|
| Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]- | 25 | DPPH Scavenging Assay |
| Phenolic Compound C | 35 | DPPH Scavenging Assay |
| Phenolic Compound D | 40 | DPPH Scavenging Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
